Benzothiazole, 2-(methylsulfonyl)-

Catalog No.
S588841
CAS No.
7144-49-2
M.F
C8H7NO2S2
M. Wt
213.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzothiazole, 2-(methylsulfonyl)-

CAS Number

7144-49-2

Product Name

Benzothiazole, 2-(methylsulfonyl)-

IUPAC Name

2-methylsulfonyl-1,3-benzothiazole

Molecular Formula

C8H7NO2S2

Molecular Weight

213.3 g/mol

InChI

InChI=1S/C8H7NO2S2/c1-13(10,11)8-9-6-4-2-3-5-7(6)12-8/h2-5H,1H3

InChI Key

YZOXPLQWARQVEJ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2S1

Synonyms

methylsulfonyl benzothiazole

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2S1

Thiazoles, which include “2-(Methylsulfonyl)benzo[d]thiazole”, have been found to have diverse biological activities . They have been used in the development of various drugs with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been found to have various biological applications . These include antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, and antiepileptic drugs .

Benzothiazole, 2-(methylsulfonyl)- is a heterocyclic compound characterized by its benzothiazole core with a methylsulfonyl group attached at the second position. This compound is notable for its diverse biological activities, including potential anticancer properties, and serves as a valuable building block in medicinal chemistry. The methylsulfonyl group enhances the compound's reactivity and selectivity towards biological targets, particularly protein thiols, making it a useful reagent in biochemical applications .

Currently, there is no reported information on the mechanism of action of 2-(methylsulfonyl)benzothiazole in any biological system.

As with any new compound, it is advisable to handle 2-(methylsulfonyl)benzothiazole with proper safety precautions due to the lack of specific data on its hazards. Here are some general safety considerations:

  • Wear gloves and eye protection when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to appropriate chemical waste disposal regulations.
, primarily due to the reactivity of the methylsulfonyl group. It has been shown to selectively react with thiol groups in proteins, making it an effective thiol-blocking reagent. In studies, this compound demonstrated high reactivity towards cysteine derivatives under mild conditions, leading to the formation of stable adducts . The compound's ability to undergo nucleophilic aromatic substitution reactions also allows for further functionalization, enhancing its utility in synthetic organic chemistry .

The biological activity of benzothiazole, 2-(methylsulfonyl)- has been extensively studied, particularly its anticancer and antimicrobial properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including cervical cancer cells. Its mechanism of action is thought to involve the inhibition of RNA and DNA synthesis by binding to specific cellular targets . Additionally, benzothiazole derivatives have shown promise as antimicrobial agents against a range of pathogens, highlighting their potential in therapeutic applications .

Several synthetic routes have been developed for the preparation of benzothiazole, 2-(methylsulfonyl)-. A common method involves the reaction of benzothiazole with methanesulfonic acid, which effectively introduces the methylsulfonyl group at the desired position . Other methods include:

  • Three-component reactions: Utilizing o-iodoanilines or electron-rich aromatic amines with potassium sulfide and dimethyl sulfoxide to yield benzothiazoles.
  • Visible light-mediated synthesis: Employing 2-aminothiophenol and aldehydes to generate benzothiazoles through oxidative dehydrogenation processes .
  • Copper-catalyzed cross-coupling reactions: Enabling efficient synthesis from readily available starting materials .

Benzothiazole, 2-(methylsulfonyl)- finds applications in various fields:

  • Medicinal Chemistry: As a scaffold for developing novel anticancer and antimicrobial agents.
  • Biochemical Research: Utilized as a selective thiol-blocking reagent for studying protein interactions and functions.
  • Synthetic Organic Chemistry: Serves as an intermediate for synthesizing more complex molecules through functionalization reactions .

Benzothiazole, 2-(methylsulfonyl)- shares structural similarities with several other compounds within the benzothiazole family. Here are some notable examples:

Compound NameUnique FeaturesBiological Activity
BenzothiazoleBasic structure without substituentsAntimicrobial properties
Benzothiazole-2-thiolContains a thiol groupPotential anticancer activity
Benzothiazole-6-sulfonamideSulfonamide group at position sixAntimicrobial and antidiabetic effects
MethylsulfonylbenzothiazoleMethylsulfonyl group enhances reactivitySelective protein thiol blocker

The uniqueness of benzothiazole, 2-(methylsulfonyl)- lies in its specific substitution pattern that enhances its selectivity towards thiols compared to other derivatives. This selectivity makes it particularly valuable in biochemical applications where precise targeting of thiol groups is required .

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7144-49-2

Wikipedia

2-(Methylsulfonyl)benzothiazole

Dates

Modify: 2023-08-15

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